Cas no 106567-18-4 (3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide)

3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide
-
- Inchi: 1S/C11H14BrNO3/c1-13(2)11(14)9-8(15-3)6-5-7(12)10(9)16-4/h5-6H,1-4H3
- InChI Key: HLMUDOFLGWGCCC-UHFFFAOYSA-N
- SMILES: C(N(C)C)(=O)C1=C(OC)C=CC(Br)=C1OC
3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR022JDU-1g |
3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide |
106567-18-4 | 95% | 1g |
$748.00 | 2025-02-13 | |
Aaron | AR022JDU-500mg |
3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide |
106567-18-4 | 95% | 500mg |
$562.00 | 2025-02-13 | |
Aaron | AR022JDU-250mg |
3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide |
106567-18-4 | 250mg |
$468.00 | 2023-12-16 |
3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide Related Literature
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
Additional information on 3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide
Professional Introduction to 3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide (CAS No. 106567-18-4)
3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide, identified by the Chemical Abstracts Service Number (CAS No.) 106567-18-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzamide derivatives, characterized by its bromine substituent and methoxy groups at the 2 and 6 positions of the benzene ring, along with N,N-dimethylation on the amide nitrogen. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.
The benzamide core is a well-established scaffold in medicinal chemistry, known for its biological activity across various therapeutic areas. The introduction of a bromine atom at the 3-position enhances the electrophilicity of the molecule, making it susceptible to nucleophilic substitution reactions, which can be exploited in synthetic chemistry for generating novel derivatives. Additionally, the presence of methoxy groups at positions 2 and 6 introduces steric and electronic effects that can modulate the pharmacokinetic properties of the compound.
The N,N-dimethylation of the amide nitrogen not only stabilizes the amide group but also influences the solubility and metabolic stability of the molecule. These modifications collectively contribute to the unique chemical and biological profile of 3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide, positioning it as a versatile intermediate for synthesizing more complex pharmacophores.
In recent years, there has been a growing interest in exploring benzamide derivatives for their potential applications in oncology, inflammation, and neurodegenerative diseases. The bromine atom in 3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide serves as a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups. Such modifications have been pivotal in developing small-molecule inhibitors targeting protein-protein interactions and enzyme inhibition.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are critical enzymes involved in cell signaling pathways, and dysregulation of these pathways is often associated with various diseases, particularly cancer. The structural motif of 3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide allows for interactions with hinge regions or ATP-binding pockets of kinases, making it a viable candidate for designing selective inhibitors. Preliminary computational studies have suggested that this compound can bind effectively to several kinases, including Janus kinases (JAKs) and tyrosine kinases (TyKs), which are implicated in autoimmune disorders and cancer.
Furthermore, the methoxy groups at positions 2 and 6 may serve as pharmacophoric elements that enhance binding affinity through hydrogen bonding or hydrophobic interactions with target proteins. The dimethylation on the amide nitrogen also contributes to favorable interactions by increasing lipophilicity while maintaining metabolic stability. These features make 3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide an attractive starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.
Recent advances in biocatalysis have also opened new avenues for utilizing 3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide as a substrate in enzymatic transformations. For instance, transaminases have been employed to introduce chiral centers into benzamide derivatives with high enantioselectivity. This approach has enabled the synthesis of enantiopure analogs that exhibit improved pharmacological profiles compared to their racemic counterparts.
The synthesis of 3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide typically involves multi-step organic transformations starting from commercially available precursors such as aniline derivatives. Key steps include halogenation at the 3-position using brominating agents like N-bromosuccinimide (NBS), followed by methylation at positions 2 and 6 via diazomethane or methyl iodide treatment. The final step involves acetylation or amidation to introduce the N,N-dimethylamino group at the carbonyl position.
In terms of applications beyond drug discovery, 3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide has shown promise in materials science as a building block for organic electronic materials. Its aromatic structure and electron-withdrawing substituents make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs). Additionally, its ability to undergo cross-coupling reactions allows for the synthesis of conjugated polymers with tailored optoelectronic properties.
The compound's stability under various conditions makes it suitable for both laboratory-scale investigations and potential industrial applications. However, further studies are needed to optimize synthetic routes for scalability while maintaining high purity standards required for pharmaceutical use.
As research continues to uncover new biological targets and synthetic methodologies, 3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide is poised to remain a key intermediate in medicinal chemistry. Its unique structural features offer numerous opportunities for innovation across multiple disciplines, from drug development to advanced materials engineering.
106567-18-4 (3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide) Related Products
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)



